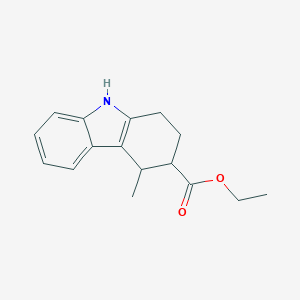![molecular formula C18H13BrN4O2S B304596 5-{[4-bromo-2-(1-phenyl-1H-pyrazol-3-yl)phenoxy]methyl}-1,3,4-oxadiazol-2-yl hydrosulfide](/img/structure/B304596.png)
5-{[4-bromo-2-(1-phenyl-1H-pyrazol-3-yl)phenoxy]methyl}-1,3,4-oxadiazol-2-yl hydrosulfide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-{[4-bromo-2-(1-phenyl-1H-pyrazol-3-yl)phenoxy]methyl}-1,3,4-oxadiazol-2-yl hydrosulfide is a chemical compound that has recently gained attention in the scientific community for its potential applications in scientific research. This compound has unique properties that make it a valuable tool for investigating various biochemical and physiological processes.
Mecanismo De Acción
The mechanism of action of 5-{[4-bromo-2-(1-phenyl-1H-pyrazol-3-yl)phenoxy]methyl}-1,3,4-oxadiazol-2-yl hydrosulfide is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes that are involved in tumor growth and proliferation.
Biochemical and Physiological Effects:
In addition to its anti-tumor activity, 5-{[4-bromo-2-(1-phenyl-1H-pyrazol-3-yl)phenoxy]methyl}-1,3,4-oxadiazol-2-yl hydrosulfide has several other biochemical and physiological effects. It has been shown to have anti-inflammatory properties, and may be useful in the treatment of inflammatory diseases such as rheumatoid arthritis. It has also been shown to have antioxidant properties, which may make it useful in the prevention of oxidative stress-related diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 5-{[4-bromo-2-(1-phenyl-1H-pyrazol-3-yl)phenoxy]methyl}-1,3,4-oxadiazol-2-yl hydrosulfide in lab experiments is its high potency. This compound is highly effective at inhibiting tumor growth and proliferation, making it a valuable tool for cancer research. However, one limitation of this compound is that it can be difficult to synthesize, which may limit its availability for use in experiments.
Direcciones Futuras
There are several potential future directions for research involving 5-{[4-bromo-2-(1-phenyl-1H-pyrazol-3-yl)phenoxy]methyl}-1,3,4-oxadiazol-2-yl hydrosulfide. One area of research is in the development of new cancer treatments that are based on this compound. Another potential area of research is in the development of new anti-inflammatory drugs that are based on the properties of this compound. Additionally, further research is needed to fully understand the mechanism of action of this compound, which may lead to the development of new drugs with even greater potency and specificity.
Métodos De Síntesis
The synthesis of 5-{[4-bromo-2-(1-phenyl-1H-pyrazol-3-yl)phenoxy]methyl}-1,3,4-oxadiazol-2-yl hydrosulfide is a complex process that involves several steps. The first step involves the preparation of 4-bromo-2-(1-phenyl-1H-pyrazol-3-yl)phenol, which is then reacted with chloromethyl methyl ether to produce the intermediate compound. This intermediate is then reacted with 1,3,4-oxadiazole-2-thiol to produce the final product.
Aplicaciones Científicas De Investigación
5-{[4-bromo-2-(1-phenyl-1H-pyrazol-3-yl)phenoxy]methyl}-1,3,4-oxadiazol-2-yl hydrosulfide has several potential applications in scientific research. One of the most promising areas of research is in the field of cancer biology. This compound has been shown to have potent anti-tumor activity, and may be useful in the development of new cancer treatments.
Propiedades
Nombre del producto |
5-{[4-bromo-2-(1-phenyl-1H-pyrazol-3-yl)phenoxy]methyl}-1,3,4-oxadiazol-2-yl hydrosulfide |
|---|---|
Fórmula molecular |
C18H13BrN4O2S |
Peso molecular |
429.3 g/mol |
Nombre IUPAC |
5-[[4-bromo-2-(1-phenylpyrazol-3-yl)phenoxy]methyl]-3H-1,3,4-oxadiazole-2-thione |
InChI |
InChI=1S/C18H13BrN4O2S/c19-12-6-7-16(24-11-17-20-21-18(26)25-17)14(10-12)15-8-9-23(22-15)13-4-2-1-3-5-13/h1-10H,11H2,(H,21,26) |
Clave InChI |
FVSJQYKFBJILQX-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)N2C=CC(=N2)C3=C(C=CC(=C3)Br)OCC4=NNC(=S)O4 |
SMILES canónico |
C1=CC=C(C=C1)N2C=CC(=N2)C3=C(C=CC(=C3)Br)OCC4=NNC(=S)O4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![7-(4-chlorophenyl)-3-methyl-4-(2-phenylvinyl)pyrimido[4',5':4,5]thieno[2,3-c]pyridazin-8(7H)-one](/img/structure/B304515.png)
![3-amino-N-(4-methoxyphenyl)-9-oxo-4-(2-thienyl)-9H-indeno[2,1-b]thieno[3,2-e]pyridine-2-carboxamide](/img/structure/B304520.png)
![3-amino-N-(4-chlorophenyl)-9-oxo-4-(2-thienyl)-9H-indeno[2,1-b]thieno[3,2-e]pyridine-2-carboxamide](/img/structure/B304521.png)
![3-amino-2-benzoyl-4-(2-thienyl)-9H-indeno[2,1-b]thieno[3,2-e]pyridin-9-one](/img/structure/B304522.png)
![2-acetyl-3-amino-4-(2-thienyl)-9H-indeno[2,1-b]thieno[3,2-e]pyridin-9-one](/img/structure/B304523.png)
![ethyl 3-amino-9-oxo-4-(2-thienyl)-9H-indeno[2,1-b]thieno[3,2-e]pyridine-2-carboxylate](/img/structure/B304524.png)
![2-{[3-cyano-9-oxo-4-(2-thienyl)-9H-indeno[2,1-b]pyridin-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B304526.png)
![2-{[3-cyano-9-oxo-4-(2-thienyl)-9H-indeno[2,1-b]pyridin-2-yl]sulfanyl}-N-phenylacetamide](/img/structure/B304528.png)
![2-(methylsulfanyl)-9-oxo-4-(2-thienyl)-9H-indeno[2,1-b]pyridine-3-carbonitrile](/img/structure/B304531.png)
![9-oxo-2-sulfanylidene-4-thiophen-2-yl-1H-indeno[2,1-b]pyridine-3-carbonitrile](/img/structure/B304532.png)
![ethyl 5-[4-methyl-2-phenyl-5-(1H-pyrrol-1-yl)furo[2,3-d]pyrimidin-6-yl]-1,3,4-oxadiazol-2-yl sulfide](/img/structure/B304533.png)
![methyl 5-[4-methyl-2-phenyl-5-(1H-pyrrol-1-yl)furo[2,3-d]pyrimidin-6-yl]-1,3,4-oxadiazol-2-yl sulfide](/img/structure/B304534.png)
![5-[4-methyl-2-phenyl-5-(1H-pyrrol-1-yl)furo[2,3-d]pyrimidin-6-yl]-1,3,4-oxadiazol-2-yl hydrosulfide](/img/structure/B304535.png)